molecular formula C14H10N2O2 B2480001 (3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 28150-90-5

(3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2480001
CAS No.: 28150-90-5
M. Wt: 238.246
InChI Key: RQNYRJISJDNUOP-SQFISAMPSA-N
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Description

(3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the class of oximes This compound is characterized by the presence of a hydroxyimino group attached to a phenyl-substituted dihydroindolone structure

Scientific Research Applications

(3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of 1-phenyl-2,3-dihydro-1H-indol-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(hydroxyimino)-1-methyl-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-(hydroxyimino)-1-ethyl-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-(hydroxyimino)-1-benzyl-2,3-dihydro-1H-indol-2-one

Uniqueness

(3Z)-3-(hydroxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

3-nitroso-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14-13(15-18)11-8-4-5-9-12(11)16(14)10-6-2-1-3-7-10/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYWFNUVBGHQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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